molecular formula C23H22N2O2 B6539259 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-1-yl)acetamide CAS No. 1060295-15-9

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(naphthalen-1-yl)acetamide

Cat. No. B6539259
CAS RN: 1060295-15-9
M. Wt: 358.4 g/mol
InChI Key: LOVRUOYYZCBYEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the planar naphthalene and phenyl rings, the three-membered cyclopropyl ring, and the polar carbamoyl and acetamide groups. These features could influence the compound’s physical and chemical properties, as well as its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and acetamide groups could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its potential uses (for example, in medicine or materials science), and detailed studies of its physical and chemical properties .

properties

IUPAC Name

N-cyclopropyl-2-[4-[(2-naphthalen-1-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(24-20-12-13-20)14-16-8-10-19(11-9-16)25-23(27)15-18-6-3-5-17-4-1-2-7-21(17)18/h1-11,20H,12-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVRUOYYZCBYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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